molecular formula C16H25N2NaO5S B1662319 Cilastatin sodium CAS No. 81129-83-1

Cilastatin sodium

Cat. No.: B1662319
CAS No.: 81129-83-1
M. Wt: 380.4 g/mol
InChI Key: QXPBTTUOVWMPJN-QBNHLFMHSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilastatin sodium is a renal dehydropeptidase inhibitor used clinically to prevent the degradation of imipenem, a carbapenem antibiotic, in the kidneys. Its chemical name is sodium (Z)-7-[[(R)-2-amino-2-carboxyethyl]thio]-2-[(S)-2,2-dimethylcyclopropanecarboxamido]-2-heptenoate, with the molecular formula C₁₆H₂₅N₂NaO₅S and a molecular weight of 380.43 g/mol . It appears as a white to pale yellow hygroscopic powder, highly soluble in water and methanol .

This compound’s primary role is to inhibit renal dipeptidase, thereby extending the therapeutic efficacy of imipenem against bacterial infections, particularly in the urinary tract . It is also investigated for nephroprotective properties, such as mitigating gentamicin-induced renal injury , and as a component in embolic agents for medical procedures .

Chemical Reactions Analysis

Degradation Pathways and Products

Cilastatin sodium undergoes degradation under oxidative, hydrolytic, and thermal conditions, forming distinct impurities ( ):

Oxidative Degradation

Exposure to oxygen induces:

  • Sulfoxide Formation : Oxidation of the thioether group produces diastereomers Cil-A1 and Cil-A2 ([Scheme 1] ).

  • Double Bond Migration : Converts the Z-isomer to the E-isomer, forming Cil-G .

Major Oxidative Impurities

ImpurityStructureFormation Condition
Cil-A1(Z)-7-[(RS)-[(2R)-2-amino-2-carboxyethyl]sulfinyl]-hept-2-enoic acid5–20% headspace oxygen
Cil-A2Epimer of Cil-A1 at sulfurOxygen-rich environments
Cil-G(E)-(2RS)-7-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]-hept-3-enoic acidThermal stress + oxygen

Hydrolytic Degradation

  • pH Sensitivity : Degrades rapidly in acidic (pH < 4) or alkaline (pH > 8) conditions, forming hydrolyzed derivatives .

  • Water-Mediated Instability : Free water content >0.2% accelerates hydrolysis, even at low total moisture levels .

Oxygen and Moisture

  • Headspace Oxygen (HO) :

    • At 60°C for 30 days:

      • 2% HO → 0.93% total impurities

      • 20% HO → 2.71% total impurities .

    • Nitrogen purging reduces HO, suppressing oxidative degradation .

  • Free Water Content :

    • Drying this compound (free water <0.1%) reduces imipenem degradation by 30% in combination products .

Physical Form and Storage

  • Amorphous State : Hygroscopic nature increases water absorption, necessitating storage at -20°C .

  • Particle Size : Smaller particles (higher surface area) accelerate degradation due to increased oxygen and moisture exposure .

Stability in Parenteral Solutions

In total parenteral nutrition (TPN) solutions:

  • Imipenem vs. Cilastatin Stability :

    Time (hr)Imipenem Recovery (%)Cilastatin Recovery (%)
    0100100
    159598
    246085
  • Visual Changes : Solutions darken to orange within 24 hours, indicating decomposition .

Solubility and Handling

  • Solubility :

    SolventConcentration (mg/ml)
    Water25
    DMSO10 (at 37°C)
  • Storage : -20°C in airtight containers under nitrogen .

This compound’s reactivity is dominated by sulfur oxidation and hydrolytic cleavage, necessitating stringent control of oxygen, moisture, and particle morphology during manufacturing and storage. These insights guide formulation strategies to enhance stability in combination therapies like imipenem/cilastatin .

Comparison with Similar Compounds

Cilastatin Sodium in Combination Therapies

This compound is exclusively formulated with imipenem (1:1 ratio) in the fixed-dose combination drug Primaxin®. This combination prevents imipenem’s hydrolysis by renal enzymes, enhancing its antibacterial spectrum and reducing nephrotoxicity .

Key Comparisons:

  • Imipenem/Cilastatin vs. Colistin-Based Regimens :
    In Gram-negative sepsis treatment, imipenem/cilastatin/relebactam (IMI/REL) demonstrated superior cost-effectiveness compared to colistimethate sodium (CMS) plus imipenem/cilastatin. IMI/REL reduced mortality rates (16.0% vs. 20.6%) and hospitalization costs, with a lower risk of nephrotoxicity .

  • Embolic Efficacy: Imipenem/Cilastatin vs. Microspheres :
    In transarterial embolization for chronic shoulder pain, imipenem/cilastatin particles (30–100 µm) showed comparable efficacy to microspheres in pain reduction but with fewer procedural complications. Histopathological studies confirmed minimal local toxicity in animal models .

Table 1: Embolic Agent Comparison

Parameter Imipenem/Cilastatin Particles Microspheres
Particle Size Range 30–100 µm 40–300 µm
Local Toxicity (Rats) Mild inflammation Moderate fibrosis
Clinical Efficacy 85% pain reduction 82% pain reduction

Nephroprotective Effects vs. Other Agents

This compound mitigates nephrotoxicity induced by drugs like gentamicin. In a rodent study, co-administration of cilastatin (150 mg/kg) with gentamicin (80 mg/kg) for 8 days significantly reduced serum creatinine (0.45 ± 0.03 mg/dL vs. 0.98 ± 0.05 mg/dL in gentamicin-only groups) and blood urea nitrogen (BUN) levels .

Table 2: Nephroprotection Data

Group Serum Creatinine (mg/dL) BUN (mg/dL) Proteinuria (mg/24h)
Control 0.30 ± 0.02 18 ± 2 10 ± 1
Gentamicin 0.98 ± 0.05* 62 ± 5* 45 ± 4*
Gentamicin + Cilastatin 0.45 ± 0.03** 32 ± 3** 20 ± 2**

Compared to control, p<0.01; *Compared to gentamicin, p<0.05

No direct evidence compares cilastatin with other nephroprotectants (e.g., N-acetylcysteine), highlighting a research gap.

Pharmacokinetic and Purity Profile

This compound’s purity is rigorously monitored using advanced analytical methods:

  • LC-MS : Detects 10 related substances, including isomers and degradation products .
  • GC-MS: Validated for trace alkyl halide impurities (e.g., ethyl-7-chloro-2-oxo heptanoate) at ≤0.003% .

In contrast, relebactam (a newer β-lactamase inhibitor combined with imipenem/cilastatin) lacks such extensive impurity profiling but shows broader activity against carbapenem-resistant Enterobacteriaceae .

Market and Clinical Adoption

The global this compound market was valued at $806 million in 2020 , projected to grow at 3.1% CAGR through 2027 . Key drivers include rising multidrug-resistant infections and its role in combination therapies. Competitors like CMS + imipenem are less favored due to higher nephrotoxicity risks .

Biological Activity

Cilastatin sodium, a renal dehydropeptidase inhibitor, is primarily known for its role in enhancing the efficacy of the antibiotic imipenem by preventing its degradation. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

Chemical and Pharmacological Profile

  • Chemical Name : (2Z)-7-[[(2R)-2-Amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid sodium salt
  • CAS Number : 81129-83-1
  • Molecular Weight : 337.4 g/mol
  • Mechanism of Action : Cilastatin inhibits renal dehydropeptidase I, an enzyme that hydrolyzes imipenem. By blocking this enzyme, cilastatin prolongs the antibacterial effect of imipenem and reduces nephrotoxicity associated with high doses of imipenem .

Biological Activity

This compound exhibits several important biological activities:

  • Dipeptidase Inhibition : Cilastatin has a Ki value of 0.11 μM for inhibiting dipeptidases such as leukotriene D4 hydrolase and dehydropeptidase I. This inhibition is crucial for preventing the metabolism of leukotriene D4 to leukotriene E4, which has implications in inflammatory responses .
  • Nephroprotective Effects : Cilastatin reduces the toxic accumulation of cyclosporin A in kidney proximal tubule epithelial cells, suggesting a protective role against nephrotoxicity .
  • Antibacterial Activity : While cilastatin itself does not possess antibacterial properties, it enhances the effectiveness of imipenem against a wide range of bacteria, including multidrug-resistant strains. Studies have shown that imipenem/cilastatin is effective against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Studies and Research Findings

Several studies have evaluated the clinical efficacy of imipenem/cilastatin sodium in various infections:

  • Severe Infections Study : A prospective study involving 108 patients with severe infections found that those treated with imipenem/cilastatin had a significantly higher total effective rate (96.30%) compared to controls (85.19%). The infection control time was shorter in the treatment group (2.77 days vs. 3.13 days) with a higher bacterial clearance rate (81.43% vs. 66.22%) .
  • Respiratory Infections in Cancer Patients : In a study involving lung cancer patients with respiratory tract infections, imipenem/cilastatin showed an effectiveness rate of 75%. The bacteriological clearance was significant, with 16 out of 18 strains eliminated in non-operated patients .

Safety Profile

While cilastatin is generally well-tolerated, some adverse effects have been reported:

  • Thrombocytopenia : A case study highlighted thrombocytopenia associated with imipenem/cilastatin in an older patient, emphasizing the need for monitoring platelet counts during treatment .
  • Minor Side Effects : In clinical trials, side effects were reported in only 2% of patients, which were mild and resolved after discontinuation .

Summary Table of Clinical Findings

Study FocusTotal PatientsEffective RateInfection Control Time (days)Bacterial Clearance Rate (%)
Severe Infections10896.302.7781.43
Respiratory Infections (Cancer)7375N/AN/A

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of cilastatin sodium critical for experimental design?

this compound is a hygroscopic, off-white to white amorphous compound with the molecular formula C₁₆H₂₅N₂NaO₅S (MW: 380.44). Its high solubility in water (>100 mg/mL) and methanol enables its use in aqueous and organic solvent-based formulations. Researchers must store it in cold, dry conditions to prevent moisture absorption, which can alter stability and purity . For structural verification, infrared spectroscopy (IR) and optical rotation analysis ([α]²⁰_D: +41.5° to +44.5°) are essential .

Q. How can this compound be synthesized, and what are common related substances?

The synthesis involves derivatizing heptenoic acid with a cyclopropane carboxamide group and a thioether-linked amino acid side chain. Key intermediates include (S)-2,2-dimethylcyclopropanecarboxamide and (R)-2-amino-2-carboxyethylthio moieties. Related substances often arise during synthesis, such as descyclopropyl-cilastatin (formed via cyclopropane ring degradation) and oxidized thioether derivatives (due to sulfur oxidation). These impurities are monitored using reverse-phase HPLC with UV detection at 210 nm .

Q. What analytical methods ensure this compound’s purity and identity in research settings?

The USP specifies:

  • Chromatographic purity : Gradient HPLC (C18 column, mobile phase: phosphoric acid/acetonitrile) detects impurities at ≤0.5% each, with cilastatin purity ≥98.5% .
  • Heavy metals : ≤20 ppm via atomic absorption spectroscopy .
  • Residual solvents : Gas chromatography (GC) with flame-ionization detection quantifies acetone (≤1.0%), methanol (≤0.5%), and mesityl oxide (≤0.4%) .

Advanced Research Questions

Q. How does this compound mitigate antibiotic-induced nephrotoxicity in vitro?

Cilastatin inhibits renal dehydropeptidase-I (DHP-I), preventing the degradation of imipenem and reducing tubular accumulation of nephrotoxic drugs like vancomycin. In proximal tubular epithelial cells (RPTECs), cilastatin (1–10 µg/mL) decreases vancomycin-induced apoptosis by 40–60% by attenuating mitochondrial dysfunction (measured via JC-1 staining for membrane potential) and caspase-3 activation. It also reduces intracellular vancomycin concentration by 30% via competition for organic anion transporters .

Q. What methodological challenges arise in quantifying this compound in biological matrices?

Due to its polar nature and low plasma protein binding (<20%), cilastatin requires stabilization with EDTA to prevent enzymatic degradation. LC-MS/MS methods with deuterated internal standards (e.g., cilastatin-d₄) achieve sensitivity down to 0.1 µg/mL. Key parameters:

  • Column : HILIC (hydrophilic interaction liquid chromatography) for retention.
  • Ionization : Electrospray ionization (ESI) in positive mode (m/z 381→238 for cilastatin) .
  • Recovery : 85–95% in urine after solid-phase extraction .

Q. How do structural modifications impact cilastatin’s enzymatic inhibition efficacy?

The (Z)-configuration of the heptenoic acid double bond and the (S)-cyclopropane carboxamide group are critical for DHP-I binding. Modifications like replacing the cyclopropane with a phenyl group reduce inhibition potency by >90% (IC₅₀ shifts from 0.8 µM to 75 µM). Similarly, substituting the thioether with a sulfoxide decreases stability in oxidative environments .

Q. What experimental strategies resolve contradictions in cilastatin’s reported pharmacokinetic parameters?

Discrepancies in half-life (t½: 0.9–1.5 hrs) and volume of distribution (Vd: 0.2–0.3 L/kg) arise from species-specific DHP-I activity and assay variability. To standardize

  • Use continuous renal replacement therapy (CRRT) models in rodents to mimic human renal clearance.
  • Apply population pharmacokinetics (NONMEM) to account for inter-individual variability in enzyme expression .

Q. Methodological Guidelines

  • Stability Testing : Conduct forced degradation studies (acid/alkali hydrolysis, thermal stress) with HPLC-UV to identify degradation pathways. Cilastatin degrades fastest under alkaline conditions (pH 9.0), forming a carboxylate derivative .
  • In Vivo Dosing : Co-administer cilastatin (1:1 ratio with imipenem) in animal models to maintain therapeutic efficacy. Adjust doses for renal impairment using creatinine clearance (CrCl) thresholds .
  • Data Interpretation : Compare impurity profiles against USP Reference Standards using peak area normalization. For nephrotoxicity studies, validate apoptosis markers (e.g., Annexin V/PI) with flow cytometry .

Properties

Key on ui mechanism of action

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem.

CAS No.

81129-83-1

Molecular Formula

C16H25N2NaO5S

Molecular Weight

380.4 g/mol

IUPAC Name

sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate

InChI

InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1

InChI Key

QXPBTTUOVWMPJN-QBNHLFMHSA-M

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+]

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+]

Key on ui other cas no.

81129-83-1

physical_description

Solid

Pictograms

Irritant

Related CAS

82009-34-5 (Parent)

solubility

1.00e-01 g/L

Synonyms

Cilastatin
Cilastatin Monosodium Salt
Cilastatin Sodium
MK 0791
MK 791
MK-791
MK0791
MK791
Monosodium Salt, Cilastatin
Salt, Cilastatin Monosodium
Sodium, Cilastatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilastatin sodium
Reactant of Route 2
Reactant of Route 2
Cilastatin sodium
Reactant of Route 3
Reactant of Route 3
Cilastatin sodium
Reactant of Route 4
Cilastatin sodium
Reactant of Route 5
Reactant of Route 5
Cilastatin sodium
Reactant of Route 6
Reactant of Route 6
Cilastatin sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.